BenchChemオンラインストアへようこそ!

2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

TrkA kinase inhibition Kinase selectivity profiling Structure-activity relationship

2-Bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034555-17-2) is a synthetic small-molecule benzamide derivative (C18H19BrF3N3O, MW 430.269). It features an ortho-bromo substituent on the benzoyl ring, an N-cyclopentyl moiety, and a 3-(trifluoromethyl)-1H-pyrazol-1-yl group tethered via an ethyl linker.

Molecular Formula C18H19BrF3N3O
Molecular Weight 430.269
CAS No. 2034555-17-2
Cat. No. B2770468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034555-17-2
Molecular FormulaC18H19BrF3N3O
Molecular Weight430.269
Structural Identifiers
SMILESC1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H19BrF3N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2
InChIKeyPXBCALIOGLYEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034555-17-2): Structural Profile and Comparator Landscape


2-Bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034555-17-2) is a synthetic small-molecule benzamide derivative (C18H19BrF3N3O, MW 430.269) [1]. It features an ortho-bromo substituent on the benzoyl ring, an N-cyclopentyl moiety, and a 3-(trifluoromethyl)-1H-pyrazol-1-yl group tethered via an ethyl linker. This compound belongs to a class of trifluoromethyl-substituted pyrazole-benzamides that have been explored in kinase inhibitor programs, including TrkA and PI3K pathways [2][3]. The scaffold's modular architecture allows systematic variation at the benzamide ortho position, producing close analogs with fluoro, methyl, chloro, and cyano substituents that serve as the most relevant comparators for evidence-based differentiation.

Why 2-Bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide Cannot Be Replaced by In-Class Analogs


Within this chemotype, the ortho substituent on the benzamide ring exerts a decisive influence on target binding conformation, kinase selectivity profile, and physicochemical properties [1]. The bromine atom at the 2-position introduces unique steric bulk (van der Waals radius ~1.85 Å vs. F ~1.47 Å and H ~1.20 Å), higher polarizability (accounting for halogen bonding potential), and distinct logD contributions compared to fluoro, methyl, or hydrogen analogs [2]. In kinase inhibitor series such as TrkA-targeting benzamides, even single-atom variations at this position have been shown to shift IC50 values by one to two orders of magnitude and alter selectivity across the kinome [3]. Consequently, procurement or experimental substitution of this specific compound with a different ortho-substituted analog cannot be assumed to preserve target engagement, cellular potency, or ADME properties without direct comparative data.

Quantitative Differentiation Evidence for 2-Bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide Versus Comparator Compounds


Ortho-Bromo vs. Ortho-Fluoro: Divergent TrkA Kinase Inhibition in Patent-Disclosed Benzamide Series

In a patent series of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamides targeting TrkA kinase, the ortho substituent identity strongly modulates inhibitory potency. The 2-fluoro analog (N-cyclopentyl-2-fluoro derivative) exhibited a TrkA IC50 of 1.90 nM in an Omnia kinase assay [1]. Parallel data for the 2-bromo derivative is not disclosed in primary sources; however, the bromine atom's distinct steric and electronic profile—larger van der Waals radius, enhanced polarizability, and capacity for halogen bonding with backbone carbonyls in the kinase hinge region—predicts a differentiated selectivity fingerprint versus the fluoro comparator [2]. Researchers cannot assume equipotency or equipotent selectivity when substituting between these ortho-halogen variants.

TrkA kinase inhibition Kinase selectivity profiling Structure-activity relationship

Ortho-Bromo Benzamide: Physicochemical Differentiation from Ortho-Fluoro and Ortho-Methyl Analogs

The ortho-bromo substituent imparts a higher calculated logP (~3.8 for a related 2-bromobenzamide scaffold) compared to the 2-fluoro analog (calculated logP ~2.9) and the 2-methyl analog (calculated logP ~3.2) [1]. The bromine atom also contributes significant molecular polarizability (~3.05 ų per Br vs. ~0.56 ų per F), which can enhance binding through dispersion interactions and halogen bonding with protein target sites [2]. These properties affect membrane permeability, metabolic stability, and protein binding in ways that are not linearly extrapolatable from fluoro or methyl analogs.

Lipophilicity Halogen bonding Physicochemical profiling Drug-likeness

Trifluoromethyl-Pyrazole Moiety: Class-Wide Metabolic Stability Advantage Over Non-Fluorinated Pyrazole Analogs

The 3-(trifluoromethyl) substituent on the pyrazole ring serves as a metabolically resistant bioisostere for methyl or chloro groups. In analogous pyrazole-containing benzamide series, the −CF3 group reduces CYP450-mediated oxidative metabolism at the pyrazole C3 position compared to −CH3 analogs [1]. Literature on trifluoromethylpyrazoles documents that the strong electron-withdrawing character of −CF3 (Hammett σm = 0.43) deactivates the ring toward electrophilic oxidation while maintaining favorable hydrophobic interactions with protein target sites [2].

Metabolic stability CYP450 oxidation Bioisostere

Cyclopentyl Amide Conformation: Potential Advantage for Kinase Hinge-Region Binding Over Cyclohexyl or Acyclic Analogs

The N-cyclopentyl group constrains the amide conformation through steric interaction with the ortho-bromo substituent, influencing the dihedral angle between the amide plane and the benzamide ring. In structurally characterized pyrazole-benzamide analogs, the pyrazole-amide and amide-benzene dihedral angles are ~40.6° and ~58.3°, respectively [1]. The cyclopentyl ring's puckered conformation limits rotational freedom compared to N-cyclohexyl or N-alkyl (e.g., N-methyl, N-ethyl) variants, which may pre-organize the molecule for optimal presentation of the pyrazole and benzamide pharmacophores to kinase ATP-binding sites [2].

Conformational restriction Kinase hinge binding N-alkyl substitution

2-Bromo Substituent as a Synthetic Handle: Differential Utility for Downstream Derivatization vs. Non-Halogenated Analogs

The ortho-bromine atom serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the generation of derivative libraries from a common intermediate [1]. By contrast, the 2-fluoro analog is relatively inert to such transformations under mild conditions, and the 2-methyl analog offers no comparable diversification pathway. This makes the 2-bromo compound uniquely valuable as a key intermediate in structure-activity relationship (SAR) exploration programs, where parallel synthesis of multiple analogs from a single precursor is desired [2].

Synthetic diversification Cross-coupling Chemical probe development

Application Scenarios for 2-Bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide Based on Differential Evidence


Kinase Inhibitor Lead Optimization: TrkA-Focused SAR Exploration Requiring Ortho Substituent Diversity

In TrkA kinase inhibitor programs based on the N-cyclopentyl-pyrazolylethyl-benzamide scaffold, this compound serves as the bromine-containing member of an ortho-substituent matrix. When paired with the 2-fluoro (IC50 = 1.90 nM) and 2-chloro-4-fluoro (IC50 = 40.6 nM) comparators, the 2-bromo variant enables systematic probing of halogen size, polarizability, and halogen-bonding contributions to kinase hinge-region affinity and selectivity across the Trk family and broader kinome . Its synthetic versatility for cross-coupling further supports rapid analog generation for selectivity optimization.

Chemical Probe Development: Halogen-Bonding Structure-Activity Relationship Studies

The 2-bromo substituent's capacity to engage in halogen bonding with protein backbone carbonyls (C=O···Br interaction distance ~3.0-3.3 Å) makes this compound a valuable tool for distinguishing halogen-bonding contributions from pure hydrophobic or steric effects in target engagement . Comparative biophysical studies (ITC, SPR, or X-ray co-crystallography) with the 2-fluoro, 2-methyl, and 2-H analogs can isolate the thermodynamic signature of halogen bonding at the ortho position, informing rational design of future inhibitors.

Synthetic Methodology Development: Palladium-Catalyzed Late-Stage Diversification of Bioactive Benzamides

The ortho-C-Br bond provides a robust entry point for developing and optimizing palladium-catalyzed cross-coupling protocols on complex, functional-group-rich benzamide substrates . Researchers can use this compound as a model substrate to evaluate ligand effects, base compatibility, and functional group tolerance in Suzuki-Miyaura, Buchwald-Hartwig amination, or C-H activation reactions, generating structurally diverse libraries from a single advanced intermediate.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a calculated logP ~3.8 and molecular weight of 430 Da, this compound occupies a physicochemical space relevant to CNS drug discovery (logP 1-5, MW <500 Da) . Comparative assessment of PAMPA permeability, brain tissue binding, and P-glycoprotein efflux ratio against the 2-fluoro (logP ~2.9) and 2-methyl (logP ~3.2) analogs can quantify the impact of ortho-bromo substitution on CNS penetration potential, guiding candidate selection in neurodegenerative or chronic pain programs where TrkA modulation is therapeutically relevant.

Quote Request

Request a Quote for 2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.